4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-CHLOROPHENYL)METHOXY]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE is a nitrogen-containing heterocyclic compound It is part of the quinoxaline family, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-CHLOROPHENYL)METHOXY]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE typically involves the reaction of 3-chlorophenylmethanol with tetrazoloquinoxaline under specific conditions. One common method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent quality control measures to ensure consistency and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(3-CHLOROPHENYL)METHOXY]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can lead to dechlorinated products .
Scientific Research Applications
4-[(3-CHLOROPHENYL)METHOXY]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-[(3-CHLOROPHENYL)METHOXY]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE involves its interaction with specific molecular targets. It can bind to DNA, causing damage and inhibiting replication, which is particularly useful in its anticancer activity . Additionally, it may inhibit enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar pharmacological activities.
Tetrazoloquinoxaline: Shares the tetrazole and quinoxaline moieties but lacks the chlorophenyl group.
Chlorophenylquinoxaline: Similar structure but without the tetrazole ring.
Uniqueness
4-[(3-CHLOROPHENYL)METHOXY]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE is unique due to its combination of the chlorophenyl group with the tetrazoloquinoxaline core.
Properties
Molecular Formula |
C15H10ClN5O |
---|---|
Molecular Weight |
311.72 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methoxy]tetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C15H10ClN5O/c16-11-5-3-4-10(8-11)9-22-15-14-18-19-20-21(14)13-7-2-1-6-12(13)17-15/h1-8H,9H2 |
InChI Key |
FICGXZAGVYVEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.